N',N'-dimethylpivalohydrazide
Description
N',N'-Dimethylpivalohydrazide is a hydrazide derivative characterized by a pivaloyl (2,2-dimethylpropanoyl) group attached to a hydrazine moiety where both terminal (N') nitrogen atoms are substituted with methyl groups. Its IUPAC name reflects this structure: the "N',N'-dimethyl" prefix indicates dimethyl substitution on the hydrazine’s terminal nitrogen, while "pivalohydrazide" denotes the 2,2-dimethylpropanoyl acyl group. The molecular formula is inferred as C₇H₁₅N₂O, derived from the pivaloyl group (C₅H₉O) and dimethylhydrazine (C₂H₆N₂) .
This compound is likely used in organic synthesis as a building block or catalyst, analogous to other hydrazides (e.g., N'-methyl-N'-phenylacetohydrazide) that participate in condensation reactions or metal coordination .
Properties
Molecular Formula |
C7H16N2O |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
N',N',2,2-tetramethylpropanehydrazide |
InChI |
InChI=1S/C7H16N2O/c1-7(2,3)6(10)8-9(4)5/h1-5H3,(H,8,10) |
InChI Key |
CSBFOUOQPHHERE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NN(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Hydrazides vary by acyl group and nitrogen substitution. Key comparators include:
Key Observations :
- Basicity : Dimethyl substitution on hydrazine likely increases basicity compared to unsubstituted hydrazides (e.g., diphenylhydrazine), enhancing coordination with metal ions .
Reactivity and Stability
- Thermal Stability : Bulky pivaloyl groups enhance thermal stability compared to linear acyl hydrazides (e.g., acetohydrazides) .
- Hydrolysis Sensitivity : Hydrazides with electron-withdrawing groups (e.g., nitro) hydrolyze faster than alkyl-substituted derivatives. This compound’s electron-donating methyl groups may slow hydrolysis .
- Coordination Chemistry : Dimethylhydrazines exhibit stronger Lewis basicity, forming stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺), useful in catalysis .
Industrial and Research Relevance
- Pharmaceutical Intermediates : Hydrazides like N'-methyl-N'-phenylacetohydrazide are precursors to antifungal and antitumor agents . This compound could serve similar roles but with improved lipophilicity.
- Polymer Additives : Diphenylhydrazine derivatives stabilize rubbers and plastics against oxidation . The dimethyl-pivaloyl variant might offer enhanced UV resistance.
- Catalysis : Methylated hydrazines act as ligands in asymmetric catalysis, as seen in studies using N-methylnitroso-N,N-dimethylhydrazine with Kazansky catalysts .
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